![molecular formula C9H12O2 B7767468 Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)
Bicyclo[3.3.1]nonane-2,6-dione
Descripción general
Descripción
Bicyclo[3.3.1]nonane-2,6-dione is a bicyclic compound with a unique structure that has garnered significant interest in the field of organic chemistry. This compound is characterized by its rigid, three-dimensional framework, which makes it a valuable building block in the synthesis of various complex molecules. Its structure consists of two fused cyclohexane rings with ketone functional groups at the 2 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nonane-2,6-dione can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . This reaction typically requires acidic or basic conditions to facilitate the formation of the bicyclic structure.
Another method involves the use of Baker’s yeast for the kinetic resolution of racemic mixtures, which allows for the production of optically pure this compound . This biocatalytic process can be further optimized using genetically engineered yeast to improve yield and enantiomeric purity.
Industrial Production Methods
For large-scale production, the improved methodology involving Baker’s yeast is often employed due to its efficiency and scalability . This method not only provides high yields but also ensures the production of enantiomerically pure compounds, which are essential for various applications in pharmaceuticals and fine chemicals.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.3.1]nonane-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields bicyclo[3.3.1]nonane-2,6-diol.
Substitution: Substitution reactions result in various functionalized derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[3.3.1]nonane-2,6-dione has a wide range of applications in scientific research:
Biology: The compound’s rigid structure makes it useful in the design of biologically active molecules and enzyme inhibitors.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: this compound is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which bicyclo[3.3.1]nonane-2,6-dione exerts its effects depends on its specific application. In chemical reactions, its rigid structure and functional groups facilitate various transformations. In biological systems, the compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Bicyclo[3.3.1]nonane-2,6-dione can be compared with other similar bicyclic compounds, such as:
Bicyclo[3.3.1]nonane-2,6-diol: This compound is a reduced form of this compound and has different reactivity and applications.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur and oxygen atoms in its structure, leading to different chemical properties and reactivity.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: The presence of selenium and sulfur atoms in this compound also results in unique chemical behavior.
This compound stands out due to its rigid structure and the presence of ketone functional groups, which make it a versatile building block in organic synthesis.
Propiedades
IUPAC Name |
(1R,5R)-bicyclo[3.3.1]nonane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPVTXLBMSEPN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CCC(=O)C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2CCC(=O)[C@H]1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


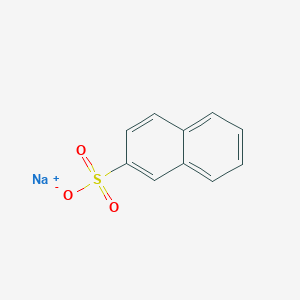
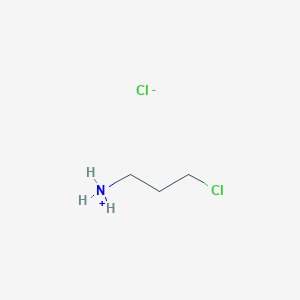
![Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)
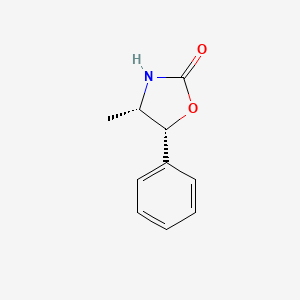
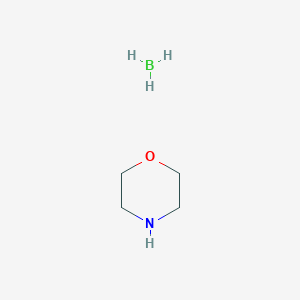

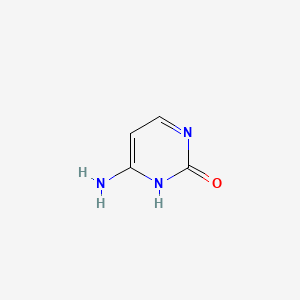
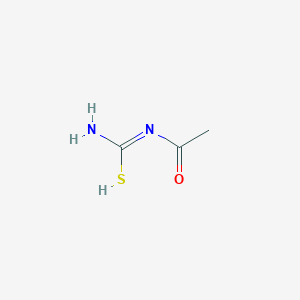
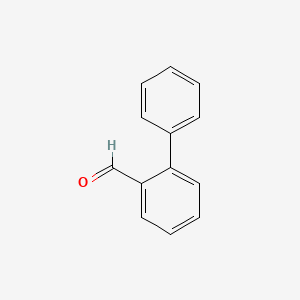
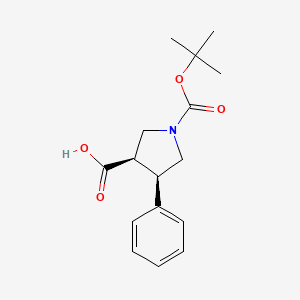
![(3S,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7767441.png)
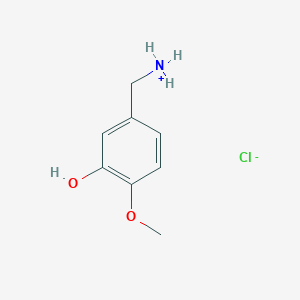

![triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate](/img/structure/B7767461.png)
